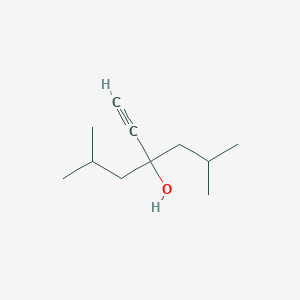

4-Ethynyl-2,6-dimethyl-4-heptanol

Description

Significance of Alkyne and Tertiary Alcohol Functionalities in Advanced Organic Synthesis

Terminal alkynes are highly prized in organic synthesis for their ability to participate in a wide array of carbon-carbon bond-forming reactions. The acidic proton of the terminal alkyne can be readily removed by a strong base to generate a potent nucleophile, an acetylide anion. This anion can then be used in reactions such as nucleophilic additions to carbonyls and substitution reactions with alkyl halides, enabling the construction of more complex molecular skeletons. sigmaaldrich.com Furthermore, the carbon-carbon triple bond is a versatile functional group that can undergo various transformations, including hydrogenation to form alkenes or alkanes, hydration to yield ketones, and participation in powerful coupling reactions like the Sonogashira, Glaser, and Hay couplings. sigmaaldrich.com The terminal alkyne moiety also makes 4-Ethynyl-2,6-dimethyl-4-heptanol a prime candidate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction used to form stable triazole linkages. thegoodscentscompany.comnih.gov

Tertiary alcohols, on the other hand, are characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms. scbt.com This structural arrangement renders them resistant to oxidation under standard conditions, a property that can be strategically exploited in multi-step syntheses where other parts of the molecule need to be oxidized without affecting the alcohol. scbt.com While less reactive than primary or secondary alcohols in some respects, the hydroxyl group of a tertiary alcohol can be a site for derivatization, such as conversion to an ether or an ester, or it can be eliminated to form an alkene. The steric bulk provided by the three alkyl groups surrounding the tertiary carbon center can also influence the stereochemical outcome of reactions at nearby centers. scbt.com

Overview of Branched Heptanol (B41253) Scaffolds in Chemical Science

The branched heptanol scaffold of this compound, specifically the 2,6-dimethylheptan-4-ol (B1670625) core, contributes significantly to its physical and chemical properties. This branched structure imparts increased solubility in nonpolar organic solvents and can influence the conformational preferences of the molecule. Related, non-ethynylated branched heptanols, such as 2,6-dimethyl-4-heptanol, have found applications as flavoring agents, fragrances, and industrial solvents. nih.govnih.gov In the context of more complex molecules, branched alkyl chains can play a role in modulating biological activity by influencing how a molecule fits into a receptor or enzyme active site. In materials science, the incorporation of such branched structures can affect the packing of molecules in the solid state, influencing properties like melting point and crystallinity.

The synthesis of the core 2,6-dimethyl-4-heptanol structure is often achieved through the reduction of the corresponding ketone, 2,6-dimethyl-4-heptanone (B141440). nist.gov The introduction of the ethynyl (B1212043) group at the 4-position, creating the tertiary alcohol, is typically accomplished via the nucleophilic addition of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to this ketone. ruc.dkp212121.com

Scope and Research Trajectories of this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. Its potential as a versatile building block in organic synthesis is clear. The presence of both a reactive alkyne and a stable tertiary alcohol allows for a modular approach to the construction of complex molecules.

Potential Research Directions:

Polymer Chemistry: The terminal alkyne functionality makes it a candidate for polymerization reactions, potentially leading to the formation of novel polymers with unique properties conferred by the branched, hydroxyl-containing side chains.

Medicinal Chemistry: The molecule could serve as a scaffold for the synthesis of new biologically active compounds. The alkyne can be used as a handle to attach various pharmacophores via click chemistry, while the branched lipophilic structure could influence pharmacokinetic properties.

Materials Science: Derivatives of this compound could be explored for applications in liquid crystals or as components of advanced materials where its specific steric and functional group arrangement could be advantageous.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2,6-dimethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-6-11(12,7-9(2)3)8-10(4)5/h1,9-10,12H,7-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNWKQHTZXPWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426657 | |

| Record name | 4-ETHYNYL-2,6-DIMETHYL-4-HEPTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10562-68-2 | |

| Record name | 4-ETHYNYL-2,6-DIMETHYL-4-HEPTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10562-68-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 4 Ethynyl 2,6 Dimethyl 4 Heptanol

Retrosynthetic Analysis of the 4-Ethynyl-2,6-dimethyl-4-heptanol Scaffold

A retrosynthetic analysis of this compound (I) provides a clear pathway for its synthesis. The most logical disconnection is at the bond between the quaternary carbon (C4) and the ethynyl (B1212043) group. This C-C bond is formed via the nucleophilic addition of an ethynyl anion equivalent to a ketone.

This disconnection simplifies the target molecule into two key synthons: an electrophilic carbonyl component and a nucleophilic ethynyl anion. The corresponding synthetic equivalents for these synthons are 2,6-dimethyl-4-heptanone (B141440) (also known as diisobutyl ketone) (II) and an ethynylide species, such as ethynylmagnesium bromide or lithium acetylide. libretexts.orgmasterorganicchemistry.com This approach is a classic and powerful strategy in organic synthesis for forming tertiary alcohols. libretexts.org

Figure 1: Retrosynthetic Disconnection of this compound

The precursor ketone, 2,6-dimethyl-4-heptanone, is a commercially available compound, making this synthetic route highly feasible. nist.govsigmaaldrich.comsigmaaldrich.com

| Precursor Compound Properties: 2,6-Dimethyl-4-heptanone | |

| IUPAC Name | 2,6-Dimethylheptan-4-one |

| Synonyms | Diisobutyl ketone, Isovalerone |

| CAS Number | 108-83-8 |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Appearance | Liquid |

| Boiling Point | 165-170 °C |

| Density | 0.808 g/mL at 25 °C |

| Data sourced from multiple references. | nist.govsigmaaldrich.comsigmaaldrich.comnist.gov |

Alkynylation Reactions for the Introduction of the Ethynyl Moiety

The introduction of the ethynyl group is accomplished through an alkynylation reaction, where a carbon nucleophile derived from acetylene (B1199291) attacks the electrophilic carbonyl carbon of the ketone precursor.

The Grignard reaction is a well-established method for forming carbon-carbon bonds. adichemistry.com In this context, ethynylmagnesium bromide (HC≡CMgBr) serves as the nucleophilic Grignard reagent. sigmaaldrich.comnih.gov The reaction involves the addition of this reagent to 2,6-dimethyl-4-heptanone. libretexts.org

The process begins with the complexation of the magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org Subsequent nucleophilic attack by the ethynyl carbanion on the carbonyl carbon leads to the formation of a tetrahedral magnesium alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then protonated during an aqueous workup step (e.g., with a dilute acid or saturated ammonium (B1175870) chloride solution) to yield the final tertiary alcohol, this compound. nih.govpressbooks.pub The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from reacting with protic solvents like water. adichemistry.comsigmaaldrich.com

Reaction Scheme:

( (CH3)2CHCH2 )2C=O + HC≡CMgBr (in THF or Et2O) → ( (CH3)2CHCH2 )2C(OMgBr)C≡CH

( (CH3)2CHCH2 )2C(OMgBr)C≡CH + H3O+ → ( (CH3)2CHCH2 )2C(OH)C≡CH + Mg(OH)Br

Similar to Grignard reagents, alkali metal acetylides, particularly lithium acetylide (LiC≡CH) and sodium acetylide (NaC≡CH), are potent nucleophiles capable of adding to ketones. masterorganicchemistry.comlibretexts.org These reagents are typically formed by deprotonating acetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide (NaNH₂). masterorganicchemistry.com

The mechanism of acetylide addition is analogous to the Grignard reaction. masterorganicchemistry.comyoutube.com The acetylide anion directly attacks the carbonyl carbon of 2,6-dimethyl-4-heptanone, forming a lithium or sodium alkoxide intermediate. libretexts.org This intermediate is then protonated in a subsequent workup step to afford the desired propargyl alcohol. libretexts.org Acetylide additions provide a valuable alternative to Grignard reactions and are highly effective for creating tertiary alcohols from ketones. masterorganicchemistry.com

| Comparison of Alkynylation Reagents | |

| Reagent Type | Typical Base/Precursor |

| Grignard Reagent | Mg metal and ethyl bromide (to form EtMgBr), then acetylene |

| Lithium Acetylide | n-Butyllithium and acetylene |

| Sodium Acetylide | Sodium amide (NaNH₂) and acetylene |

The addition of an ethynyl group to the prochiral ketone 2,6-dimethyl-4-heptanone creates a new stereocenter at the C4 position. In the absence of a chiral influence, the reaction will produce a racemic mixture (an equal mixture of both enantiomers) of this compound.

Achieving stereochemical control to favor the formation of one enantiomer over the other requires asymmetric synthesis strategies. While specific studies on the enantioselective synthesis of this particular molecule are not detailed in the provided context, general principles can be applied. One established approach involves the use of a chiral catalyst or ligand in conjunction with the alkynylating agent. For instance, catalytic asymmetric addition of lithium acetylides to ketones has been achieved using chiral ligands like modified BINOL derivatives. nih.gov Such methods can create an enantioenriched propargyl alcohol product by controlling the facial selectivity of the nucleophilic attack on the ketone. nih.gov Optimization of reaction parameters such as temperature, solvent, and the rate of addition can also influence the enantioselectivity of the process. nih.govnih.gov

Formation of the Tertiary Alcohol Center

The defining feature of this compound is its tertiary alcohol moiety. This functional group is constructed in the primary bond-forming step of the synthesis.

The formation of the tertiary alcohol is the direct result of the nucleophilic addition of the ethynyl group to the carbonyl carbon of 2,6-dimethyl-4-heptanone. libretexts.org This reaction transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the final alcohol product. pressbooks.pub

The general mechanism for this transformation using either a Grignard reagent or an acetylide ion involves:

Nucleophilic Attack: The negatively polarized carbon of the ethynyl nucleophile attacks the partially positive carbonyl carbon. libretexts.org

Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub

Protonation: In a separate workup step, a proton source (like water or dilute acid) is added to protonate the negatively charged oxygen of the alkoxide, yielding the neutral tertiary alcohol. libretexts.orglibretexts.org

This nucleophilic addition is an effectively irreversible process because the carbanion (acetylide) is a poor leaving group. pressbooks.publibretexts.org This robust and high-yielding reaction is a cornerstone of alcohol synthesis in organic chemistry. organic-chemistry.org

| Product Compound Properties: this compound | |

| IUPAC Name | 4-Ethynyl-2,6-dimethylheptan-4-ol |

| CAS Number | Not explicitly found, but related structures exist. |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| Appearance | Solid |

| Data sourced from Sigma-Aldrich. | sigmaaldrich.com |

Reaction Mechanisms and Functionalization Strategies of 4 Ethynyl 2,6 Dimethyl 4 Heptanol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group (–C≡CH) is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. These features are the basis for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck-type)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The terminal alkyne of 4-ethynyl-2,6-dimethyl-4-heptanol is a suitable substrate for several of these transformations.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which forms a new carbon-carbon bond. wikipedia.orgunacademy.comlibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgunacademy.com The reaction can be performed under mild conditions, often at room temperature. wikipedia.org The terminal alkyne of this compound can react with various aryl or vinyl halides to produce disubstituted alkynes, significantly increasing molecular complexity. While copper co-catalysis is common, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Main catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI libretexts.org | Activates the alkyne, increases reaction rate |

| Base | Triethylamine (B128534) (NEt₃), Diethylamine (HNEt₂) wikipedia.org | Neutralizes HX byproduct, can act as solvent |

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) wikipedia.org | Provides the reaction medium |

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org However, variations involving alkynes exist, leading to the formation of substituted allenes or conjugated dienes. acs.orgacs.org In a Heck-type reaction, the terminal alkyne of this compound could couple with an aryl or vinyl halide in the presence of a palladium catalyst and a base. acs.org The reaction pathway involves carbopalladation of the alkyne followed by β-hydride elimination to yield the product. acs.org

Copper-Catalyzed Alkyne Reactions (e.g., Glaser Coupling, Cadiot-Chodkiewicz Coupling)

Copper catalysts are central to several classic alkyne coupling reactions. These methods allow for the formation of symmetric or unsymmetric diynes.

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. organic-chemistry.orgwikipedia.org The reaction is mediated by a copper(I) salt, such as cuprous chloride or bromide, an oxidant (typically air or oxygen), and a base like ammonia. wikipedia.org Applying this to this compound would result in the dimerization of the molecule, linking two units via a butadiyne bridge. Variations like the Hay coupling utilize a soluble copper-TMEDA complex, offering greater versatility in solvent choice. organic-chemistry.orgwikipedia.org

The Cadiot-Chodkiewicz coupling is a highly selective method for synthesizing unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.comjk-sci.com Unlike the Glaser coupling, this method selectively couples the two different alkyne partners. wikipedia.org Therefore, this compound could be coupled with a variety of 1-bromo- or 1-iodoalkynes to generate a wide range of specifically designed unsymmetrical diynes.

Table 2: Comparison of Copper-Catalyzed Alkyne Couplings

| Reaction | Coupling Partners | Product | Key Reagents |

|---|---|---|---|

| Glaser Coupling | Two identical terminal alkynes | Symmetrical 1,3-diyne | Cu(I) salt, Oxidant (O₂), Base (Ammonia) wikipedia.org |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne + 1-Haloalkyne | Unsymmetrical 1,3-diyne | Cu(I) salt, Amine base (e.g., Piperidine) wikipedia.orgjk-sci.com |

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal functional handle for "click chemistry," a concept introduced by K. Barry Sharpless. The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org

The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions, often in aqueous solutions. organic-chemistry.orgbioclone.net The reaction is extremely reliable for covalently linking different molecular building blocks. nih.gov The this compound molecule can be readily conjugated to any azide-containing molecule, such as biomolecules, polymers, or fluorescent probes, via this powerful ligation technique. bioclone.net The catalyst, a copper(I) species, is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org

Hydration and Hydroamination of the Alkyne

The triple bond of the alkyne moiety can undergo addition reactions, such as hydration and hydroamination, to introduce new functional groups.

Hydration of a terminal alkyne adds a molecule of water across the triple bond. When catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, the reaction follows Markovnikov's rule, yielding a methyl ketone. openstax.orglumenlearning.comlibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. lumenlearning.comchemistrysteps.com Thus, hydration of this compound under these conditions would produce a ketone. A complementary reaction, hydroboration-oxidation, uses a dialkylborane followed by oxidation (e.g., H₂O₂) to achieve anti-Markovnikov hydration, yielding an aldehyde. openstax.orglibretexts.org

Hydroamination involves the addition of an N-H bond from an amine across the alkyne's triple bond. benthamopen.comconicet.gov.ar This reaction can be catalyzed by various metals, including copper and rhodium. acs.orgrsc.org The intermolecular hydroamination of this compound with a primary or secondary amine would yield an enamine or an imine, respectively. benthamopen.comconicet.gov.ar These products can then be reduced to provide the corresponding saturated amines. acs.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Transformations Involving the Tertiary Alcohol Group

The tertiary alcohol (–OH) group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still be derivatized to form other functional groups, such as esters and ethers.

Derivatization to Esters, Ethers, and Other Functional Groups

Esterification of tertiary alcohols is challenging under standard Fischer esterification conditions (carboxylic acid and a strong acid catalyst) because they readily undergo dehydration to form alkenes. google.com However, alternative methods are effective. One approach is the reaction of the tertiary alcohol with a more reactive acylating agent, such as an acid anhydride (B1165640) or an acid chloride, often in the presence of a non-nucleophilic base or a specific catalyst. tandfonline.com For instance, studies have shown that tertiary alcohols can be esterified with acid anhydrides in the absence of solvent or catalyst, simply by heating. tandfonline.com Another method involves using solid acid catalysts, such as certain metal halides, which can promote selective esterification over dehydration. google.com

Etherification of a tertiary alcohol can be achieved under acidic conditions by reacting it with another alcohol, particularly a primary or secondary one. youtube.commasterorganicchemistry.com The mechanism involves the protonation of the tertiary alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is then trapped by another alcohol molecule acting as a nucleophile to form the ether. youtube.com Alternatively, ethers of tertiary alcohols can be formed via Sₙ1 reactions of the corresponding tertiary alkyl halide with an alcohol. masterorganicchemistry.com

Dehydration Reactions and Alkene Formation

The dehydration of alcohols is a fundamental organic transformation that leads to the formation of alkenes. In the case of this compound, a tertiary alcohol, this reaction is expected to proceed readily under acidic conditions, likely via an E1 elimination mechanism. The presence of the bulky di-isobutyl groups can influence the regioselectivity of the resulting alkene.

The generally accepted mechanism for the acid-catalyzed dehydration of a tertiary alcohol involves three key steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst, forming a good leaving group, an alkyloxonium ion.

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a tertiary carbocation. The stability of this tertiary carbocation is a driving force for the reaction.

Deprotonation to form the alkene: A weak base, typically the conjugate base of the acid catalyst or a solvent molecule, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

In the case of this compound, deprotonation can occur from either the methylene (B1212753) (-CH2-) group or the methyl groups of the isobutyl substituents. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the steric hindrance imposed by the bulky isobutyl groups might favor the formation of the less substituted, Hofmann product.

| Catalyst/Reagent | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference |

| H₂SO₄ | 50-100 | 4-Ethynyl-2,6-dimethyl-3-heptene | 4-Ethynyl-2,6-dimethyl-2-heptene | General Principle |

| H₃PO₄ | 85-110 | 4-Ethynyl-2,6-dimethyl-3-heptene | 4-Ethynyl-2,6-dimethyl-2-heptene | General Principle |

| TsOH | 80-120 | 4-Ethynyl-2,6-dimethyl-3-heptene | 4-Ethynyl-2,6-dimethyl-2-heptene | General Principle |

Oxidation Studies of the Alcohol Functionality

The oxidation of tertiary alcohols is generally challenging under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. However, the presence of the adjacent ethynyl (B1212043) group in this compound opens up possibilities for non-traditional oxidation pathways.

One such pathway is the oxidative rearrangement of tertiary propargylic alcohols. Research on analogous structures has shown that treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of an α,β-unsaturated ketone. This reaction is thought to proceed through the epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate, which then undergoes rearrangement.

| Oxidizing Agent | Solvent | Product Type | Plausible Product from this compound | Reference |

| m-CPBA | CH₂Cl₂ | α,β-Unsaturated Ketone | 2,6-Dimethyl-4-hepten-3-one | Analogous Reactions |

| PCC | CH₂Cl₂ | No reaction | No reaction | General Principle |

| KMnO₄ (cold, dilute) | Acetone | No reaction | No reaction | General Principle |

This table is based on the known reactivity of tertiary propargylic alcohols, as specific oxidation studies on this compound are not extensively documented.

Chemo- and Regioselective Functionalization of Polyfunctionalized Derivatives

The presence of multiple functional groups in derivatives of this compound allows for the exploration of chemo- and regioselective transformations. The differential reactivity of the hydroxyl group, the ethynyl group, and the alkane backbone can be exploited to achieve selective functionalization.

For instance, the hydroxyl group can be used as a directing group to influence the outcome of reactions at other positions in the molecule. In the context of C-H functionalization, the alcohol moiety can direct the activation of specific C-H bonds, although this is often challenging due to the low coordinating ability of the hydroxyl group to many transition metal catalysts.

Furthermore, the ethynyl group can undergo a variety of transformations, including hydrometallation, carbometallation, and cycloaddition reactions. The steric bulk of the adjacent di-isobutyl groups would be expected to play a significant role in the regioselectivity of these additions.

Advanced C-H Activation Studies on the Alkane Backbone

The selective functionalization of C-H bonds on the alkane backbone of this compound represents a significant challenge in synthetic chemistry due to the inert nature of these bonds. However, recent advances in transition-metal-catalyzed C-H activation offer potential pathways to achieve this.

The presence of the hydroxyl and ethynyl groups could be exploited to direct C-H activation to specific positions. For example, the hydroxyl group, despite being a weak directing group, can in some systems direct the activation of γ or δ C-H bonds through the formation of a metallacyclic intermediate. The bulky isobutyl groups on the alkane backbone of this compound present both a challenge due to steric hindrance and an opportunity for regiocontrol.

Research in the broader field of C-H activation has demonstrated the functionalization of unactivated C(sp³)-H bonds in the presence of directing groups. While specific studies on this compound are not available, the principles established in these studies provide a framework for future investigations into the selective functionalization of its alkane backbone.

| Catalyst System | Directing Group | Targeted C-H Bond | Potential Product Class | Reference |

| Pd(OAc)₂ / Ligand | Hydroxyl | γ or δ | Functionalized Alkane | General C-H Activation Principles |

| Rh₂(esp)₂ | Hydroxyl | β | Functionalized Alkane | General C-H Activation Principles |

| Fe(Porphyrin) | None (Radical) | Tertiary C-H | Hydroxylated Alkane | General C-H Activation Principles |

This table outlines potential C-H activation strategies based on established methodologies in the field, as direct studies on the alkane backbone of this compound have not been reported in the surveyed literature.

Coordination Chemistry and Organometallic Complexes Derived from 4 Ethynyl 2,6 Dimethyl 4 Heptanol

Ligand Design and Synthesis of Metal-Alkynyl Complexes

The design of ligands based on 4-ethynyl-2,6-dimethyl-4-heptanol is centered around its terminal alkyne functionality. This group readily undergoes deprotonation to form an alkynyl anion, which then acts as a potent nucleophile, reacting with various metal precursors to form stable metal-alkynyl σ-bonds. The bulky aliphatic substituent is a key design element, influencing the solubility and crystal packing of the resulting metal complexes.

The synthesis of metal-alkynyl complexes utilizing this ligand typically involves the reaction of the deprotonated alkyne with a suitable metal halide or other precursor. For instance, in the synthesis of gold(I) complexes, a common route involves the reaction of a gold(I) precursor, such as (tetrahydrothiophene)gold(I) chloride, with this compound in the presence of a base like triethylamine (B128534). nih.gov This straightforward synthetic approach allows for the incorporation of the this compound ligand into various coordination spheres.

Gold(I) Cluster Chemistry with this compound as a Ligand

The sterically demanding nature of the this compound ligand has proven to be particularly influential in the field of gold(I) cluster chemistry. The interplay between the linear C-Au-C coordination preferred by gold(I) centers and the steric bulk of the ligand directs the formation of unique multinuclear gold(I) alkynyl clusters.

Synthesis and Self-Assembly Processes of Homoleptic Alkynyl Gold(I) Clusters

Homoleptic alkynyl gold(I) clusters featuring the this compound ligand have been synthesized through a self-assembly process. nih.gov The reaction of (tetrahydrothiophene)gold(I) chloride with a stoichiometric amount of this compound in the presence of triethylamine leads to the high-yield formation of a decanuclear gold(I) cluster with the formula (AuC₂R)₁₀, where R is the 2,6-dimethyl-4-heptanol substituent. nih.gov This spontaneous assembly into a discrete, high-nuclearity cluster highlights the structure-directing role of the bulky ligand. The resulting molecular compound features an unprecedented catenane-like metal core, consisting of two interlocked five-membered rings. nih.gov

Structural Characterization of Gold(I) Complexes via X-ray Diffraction

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structures of gold(I) complexes derived from this compound. nih.gov This technique has provided definitive evidence for the formation of the decanuclear gold(I) cluster, (AuC₂(2,6-dimethyl-4-heptanol))₁₀. nih.gov The structural analysis revealed a complex architecture where the gold atoms form two interpenetrating five-membered rings, a motif not previously observed in gold cluster chemistry. nih.gov The alkynyl ligands bridge the gold centers, with the bulky organic substituents projecting outwards from the metallic core. The precise bond lengths and angles obtained from X-ray diffraction studies are crucial for understanding the nature of the gold-alkynyl bonding and the weak gold-gold interactions (aurophilicity) that contribute to the stability of the cluster.

Luminescence Properties of Organogold(I) Complexes

Organogold(I) complexes, including those with alkynyl ligands like this compound, are known for their interesting luminescence properties. nih.govresearchgate.netmdpi.com The presence of the heavy gold atom can significantly influence the excited state dynamics of the coordinated organic chromophore through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet excited state. mdpi.comjyu.fi

Room-Temperature Phosphorescence Phenomena

A noteworthy characteristic of gold(I) alkynyl complexes is their ability to exhibit room-temperature phosphorescence (RTP). nih.govresearchgate.netjyu.fi While the free organic ligand typically only shows fluorescence, coordination to gold(I) can induce efficient intersystem crossing, leading to detectable phosphorescence at room temperature. researchgate.netjyu.fi The decanuclear gold(I) cluster derived from this compound exhibits efficient room-temperature phosphorescence in both solution and the solid state. nih.gov This phenomenon is attributed to metal-centered Au → Au charge transfer transitions mixed with some π-alkynyl to metal-ligand charge transfer (MLCT) character. nih.gov

Metal-Centered and Metal-to-Ligand Charge Transfer Transitions in Luminescence

In the field of luminescent metal complexes, the electronic transitions responsible for light emission are of fundamental importance. Two key types of transitions are Metal-Centered (MC) and Metal-to-Ligand Charge Transfer (MLCT) transitions.

Metal-Centered (MC) Transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital within the same metal ion. The nature and energy of these transitions are highly dependent on the geometry of the complex and the ligand field strength. In many d-block metal complexes, MC states can provide non-radiative decay pathways, which can quench luminescence from other emissive states, such as MLCT states.

Metal-to-Ligand Charge Transfer (MLCT) Transitions occur when an electron is excited from a metal-based orbital to a ligand-based orbital. These transitions are common in complexes of d⁶ and d¹⁰ metal ions with ligands containing low-lying π* orbitals. The resulting MLCT excited states are often luminescent and are a cornerstone of research into light-emitting devices and photocatalysis. The energy of MLCT transitions is sensitive to the solvent polarity, a phenomenon known as solvatochromism.

The interplay between MC and MLCT states is crucial in the design of luminescent materials. For instance, in many copper(I) complexes, the absence of low-lying MC states allows for efficient MLCT-based luminescence. Conversely, in some other transition metal complexes, the presence of MC states can lead to rapid, non-radiative deactivation of the excited state.

Development of Other Transition Metal Complexes (e.g., Copper, Palladium)

The ethynyl (B1212043) group of this compound provides a versatile coordination site for a variety of transition metals, including copper and palladium.

Copper Complexes: The terminal alkyne can be deprotonated to form a copper(I) acetylide. Copper(I) acetylides are known to form a rich variety of structures, from simple mononuclear complexes to large multinuclear clusters. These complexes are of significant interest due to their potential applications in catalysis and materials science, particularly for their luminescent properties. The bulky 2,6-dimethylheptyl group in the title compound could influence the steric environment around the copper center, potentially leading to unique structural and photophysical properties.

Palladium Complexes: Palladium is a cornerstone of cross-coupling catalysis, and palladium-alkynyl complexes are key intermediates in many important reactions, such as the Sonogashira coupling. The coordination of the ethynyl group to a palladium center can activate it for further reaction. The hydroxyl group of this compound could also potentially coordinate to the metal center or influence the reactivity of the complex through hydrogen bonding.

Supramolecular Assembly and Auriophilic Interactions in Metal Clusters

The study of supramolecular assembly in metal complexes involves understanding the non-covalent interactions that lead to the formation of larger, organized structures. In the context of gold complexes, a particularly important interaction is the auriophilic interaction .

Auriophilic Interactions are weak, attractive interactions between two or more gold(I) centers, with distances shorter than the sum of their van der Waals radii. These interactions are a type of metallophilic interaction and are crucial in the self-assembly of gold clusters and supramolecular architectures. Auriophilic interactions can significantly influence the photophysical properties of gold complexes, often leading to luminescence that is not observed in the corresponding mononuclear species. The formation and strength of these interactions are sensitive to the steric and electronic properties of the ligands attached to the gold centers.

The bulky nature of the 2,6-dimethylheptyl substituent in this compound could play a significant role in directing the supramolecular assembly of its potential gold(I) complexes, potentially leading to the formation of discrete clusters with interesting luminescent properties governed by auriophilic interactions.

Computational and Theoretical Studies of 4 Ethynyl 2,6 Dimethyl 4 Heptanol and Its Derivatives

Quantum Mechanical Calculations for Molecular Structure and Conformation

Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its various stable conformations. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy and geometry.

For 4-Ethynyl-2,6-dimethyl-4-heptanol, QM methods can determine the most stable spatial arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the sterically demanding isobutyl groups and the linear ethynyl (B1212043) group creates a complex conformational landscape.

Conformational analysis using QM methods would involve rotating the single bonds within the molecule, particularly around the C-C bonds of the isobutyl groups and the C-C bond connecting them to the central quaternary carbon. For each conformation, the energy is calculated to identify local and global energy minima. The results of such an analysis can reveal the most likely shapes the molecule will adopt. While specific studies on this molecule are not prevalent, the methodologies are well-established for similar organic compounds rsc.orgmdpi.com. The free energy differences between various conformations are often small, indicating a flexible system rsc.org.

Table 1: Hypothetical Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (Å or Degrees) |

| Bond Length | C≡C | 1.21 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-C (isobutyl) | 1.54 Å |

| Bond Angle | O-C-C (central) | 109.5° |

| Dihedral Angle | H-C-C-H (isobutyl) | ~60° (gauche) / 180° (anti) |

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. scirp.org This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For this compound, DFT can provide deep insights into its electronic properties and chemical reactivity. By analyzing the distribution of electron density, one can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how it will interact with other chemical species. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

DFT is instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scirp.org For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-H stretches of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov This is invaluable for confirming the molecular structure by matching calculated shifts with experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.govehu.es For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely involving the π-system of the ethynyl group.

Table 2: Hypothetical DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | O-H Stretching Frequency | ~3400-3500 cm⁻¹ |

| IR Spectroscopy | C≡C Stretching Frequency | ~2100-2150 cm⁻¹ |

| 13C NMR | C (alkynyl, C≡CH) | ~80-90 ppm |

| 13C NMR | C (alkynyl, C≡CH) | ~70-80 ppm |

| 1H NMR | H (alkynyl, C≡CH) | ~2.5-3.0 ppm |

| UV-Vis (TD-DFT) | λmax | ~200-220 nm |

DFT is a key tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction intermediates and, crucially, the transition state structures and their associated activation energies. fishersci.at For this compound, DFT could be used to study various potential reactions:

Dehydration: The acid-catalyzed elimination of water to form various alkenes and alkynes.

Oxidation: The oxidation of the tertiary alcohol.

Reactions of the Alkyne: The addition of electrophiles across the carbon-carbon triple bond.

By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. This information is vital for understanding the feasibility and kinetics of a reaction, predicting major and minor products, and designing synthetic routes. For instance, a study on a different heterocyclic system used DFT to investigate its structure and reactivity, highlighting the utility of this approach. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While QM methods are excellent for finding static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature.

For this compound, an MD simulation would show the flexibility of the isobutyl chains and the rotation around the various single bonds. This can provide a more realistic understanding of the molecule's conformational preferences in a solution or other environments. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the rates of interconversion between them. This is particularly useful for large and flexible molecules where numerous conformations may be accessible at room temperature. mdpi.com

Computational Modeling of Ligand-Metal Interactions in Coordination Complexes

The ethynyl group and the hydroxyl oxygen of this compound are potential sites for coordination with metal ions. Computational modeling, often using DFT, is a powerful tool for investigating the structure, bonding, and properties of the resulting coordination complexes.

These studies can predict:

Coordination Geometry: The preferred arrangement of one or more ligand molecules around a central metal ion.

Binding Energies: The strength of the interaction between the ligand and the metal.

Electronic Structure: How the orbitals of the ligand and metal interact, which influences the complex's color, magnetic properties, and reactivity.

Spectroscopic Properties: Changes in the IR and NMR spectra of the ligand upon coordination.

Such computational studies are crucial in the field of organometallic chemistry for designing new catalysts, functional materials, and metal-containing therapeutic agents.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Property Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

No specific ¹H or ¹³C NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for 4-Ethynyl-2,6-dimethyl-4-heptanol were found in the reviewed literature and databases. Two-dimensional NMR studies, which would be essential for unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule's framework, also appear to be unpublished.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-MS, GC-MS)

Detailed mass spectrometry or high-resolution mass spectrometry (HRMS) data, which would confirm the compound's molecular weight (168.28 g/mol ) and elemental composition (C₁₁H₂₀O), are not available in the public domain. scbt.comsigmaaldrich.com Information on its fragmentation patterns under various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is also absent from the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental Infrared (IR) or Raman spectra for this compound have been published. Such spectra would be vital for identifying the presence of key functional groups, including the hydroxyl (-OH) stretching, the carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group, and the various C-H and C-C bond vibrations within the dimethylheptane structure.

X-ray Diffraction for Solid-State Structure Determination

There is no evidence of X-ray diffraction studies having been performed on this compound. As the compound is listed as a solid by some suppliers, X-ray crystallography could provide precise information on its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing, but this information is not currently available. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the ultraviolet-visible (UV-Vis) absorption properties of this compound is not documented in the searched scientific literature. UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule, particularly those associated with the ethynyl group, but no absorption maxima (λmax) have been reported.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The presence of the ethynyl (B1212043) group allows 4-Ethynyl-2,6-dimethyl-4-heptanol to act as a monomer in the synthesis of various polymers.

Terminal alkynes can undergo polymerization through various catalytic methods to form polyacetylene-type structures. These polymers are often conjugated and can exhibit interesting electronic and optical properties. While specific studies on the alkyne polymerization of this compound are not available, the general mechanism would involve the coupling of the monomer units to create a polymer backbone with repeating units derived from the heptanol (B41253) structure. The bulky 2,6-dimethylheptyl group would likely influence the polymer's solubility and morphology.

The terminal alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." thegoodscentscompany.comnih.gov This reaction allows for the highly efficient and specific covalent attachment of the molecule to polymers that have been functionalized with azide (B81097) groups. nih.govnih.gov This "grafting-to" approach can be used to introduce the hydroxyl and bulky alkyl functionalities of the heptanol derivative onto a wide range of polymer backbones, thereby modifying their surface properties, solubility, or thermal characteristics. The high efficiency and mild reaction conditions of click chemistry make it a versatile tool for creating complex and well-defined polymer architectures. nih.govnih.gov

Role as a Cross-Linking Agent or Additive in Polymeric Materials

Molecules containing a single alkyne group are not typically used as primary cross-linking agents, as this would require at least two reactive sites. However, if this compound were to be chemically modified to introduce a second reactive group, it could then potentially act as a cross-linker.

As an additive, its incorporation into a polymer matrix could influence the material's properties. The bulky, nonpolar dimethylheptyl group could act as an internal plasticizer, increasing the free volume and lowering the glass transition temperature of the polymer. The hydroxyl group could also participate in hydrogen bonding, which might affect the intermolecular interactions within the polymer blend.

Development of Luminescent Materials

The development of luminescent properties would likely require the incorporation of this compound into a larger conjugated system or its coordination with a luminescent metal center. By itself, the compound is not expected to be significantly luminescent.

For application in OLEDs or sensors, this compound would need to be part of a molecule that exhibits desirable photophysical properties, such as high quantum yield and appropriate emission wavelengths. This could be achieved by reacting the alkyne with other chromophoric or electronically active molecules. The bulky side groups could be advantageous in preventing aggregation-caused quenching of luminescence, a common issue in solid-state devices. While general principles of OLED design are well-established, there is no specific research to date that demonstrates the integration of this particular compound into such devices.

Exploration in Hybrid Materials and Composites

In the field of hybrid materials and composites, the terminal alkyne of this compound could be used to functionalize the surface of inorganic materials, such as silica (B1680970) or metal nanoparticles, that have been pre-treated with azide groups. This would allow for the creation of an organic shell around an inorganic core, leading to hybrid materials with tailored properties. For example, the organic functionalization could improve the dispersibility of the nanoparticles in a polymer matrix, leading to enhanced mechanical or optical properties of the resulting composite material. The general concept of creating hybrid materials is an active area of research, though specific examples involving this heptanol derivative are not documented. researchgate.net

Absence of Specific Research Findings on the Dielectric Properties of this compound

A comprehensive review of available scientific literature reveals a notable lack of specific studies focused on the dielectric properties and molecular dynamics of the chemical compound this compound in condensed phases. While this tertiary acetylenic alcohol is available from various chemical suppliers, dedicated research into its behavior under applied electric fields and the associated molecular motions appears to be unpublished or not widely disseminated in publicly accessible databases.

Dielectric spectroscopy is a powerful technique used to study the rotational dynamics of molecules and the relaxation processes in materials. For a molecule like this compound, which possesses a permanent dipole moment due to its hydroxyl group, dielectric studies could provide valuable insights into its molecular reorientation, the influence of its bulky isobutyl groups on rotational freedom, and the dynamics of its hydrogen-bonding interactions in the liquid or solid state.

Molecular dynamics simulations, in turn, could offer a theoretical complement to experimental dielectric studies, providing an atomistic-level understanding of the observed relaxation phenomena. Such simulations would be instrumental in correlating the macroscopic dielectric response with the specific motions of the ethynyl and isobutyl groups and the dynamics of the hydrogen bond network.

Despite the potential scientific interest, searches of scholarly databases and chemical information repositories have not yielded specific experimental data or theoretical models pertaining to the dielectric relaxation of this compound. Research in the broader field of the dielectric properties of sterically hindered and associating liquids is extensive; however, direct extrapolation of findings from other alcohols to this compound would be speculative without specific experimental validation.

Therefore, it is not possible to provide detailed research findings or data tables for the dielectric studies of this particular compound as such information does not appear to be present in the current body of scientific literature. Further experimental investigation would be required to characterize the dielectric behavior and molecular dynamics of this compound.

Trace Analysis and Environmental Relevance in Natural Systems

Biogenic Pathways for Related Ethynyl-Containing Compounds

The existence of a vast array of natural products containing carbon-carbon triple bonds, or ethynyl (B1212043) groups, suggests that biosynthetic pathways for such functionalities are present in various organisms, including plants, fungi, and marine sponges. researchgate.netwikipedia.org While a specific biogenic pathway for 4-Ethynyl-2,6-dimethyl-4-heptanol has not been documented, the general principles of acetylene (B1199291) biosynthesis in nature can provide a hypothetical framework.

Many naturally occurring acetylenic compounds are derived from fatty acids. The biosynthesis often involves desaturase enzymes that introduce double and then triple bonds into long-chain fatty acids. However, the branched structure of this compound, with its dimethylheptane backbone, suggests a potential origin from terpenoid or polyketide biosynthetic pathways, which are known to produce a wide variety of branched and cyclic structures. researchgate.netmdpi.com

Hypothetically, the formation of the this compound structure could involve:

Terpenoid Precursors: Isoprenoid units, the building blocks of terpenes, could undergo cyclization and rearrangement reactions, followed by enzymatic oxidation and ethynylation.

Polyketide Synthesis: The carbon backbone could be assembled through the iterative condensation of small carboxylic acid units, a hallmark of polyketide biosynthesis. Subsequent modifications by specialized enzymes could introduce the methyl branches and the terminal ethynyl group.

It is important to emphasize that these are speculative pathways based on known biochemical transformations. The actual biogenic route to this compound, if one exists, remains to be elucidated through experimental studies, such as isotopic labeling experiments and the identification of the responsible enzymes and genes in a producing organism.

Methodological Advancements in Analytical Chemistry for Trace Analysis

The field of analytical chemistry is continually evolving, with significant advancements enhancing the capability to detect and identify trace levels of volatile organic compounds in complex matrices. These developments are crucial for the potential future detection of compounds like this compound in environmental and biological samples.

Key advancements include:

High-Resolution Mass Spectrometry (HRMS): Coupled with GC, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds and facilitating their identification with greater confidence. thermofisher.com

Multidimensional Gas Chromatography (GCxGC): This technique employs two different GC columns in series, providing significantly enhanced separation power for extremely complex mixtures of VOCs. bohrium.com

Improved Sample Preparation: Innovations in solid-phase microextraction (SPME) fibers and other sorbent-based extraction techniques offer higher extraction efficiencies and selectivity for a broader range of analytes. frontiersin.org

Chemometric Data Analysis: Advanced statistical and computational methods are increasingly used to process the large datasets generated by modern analytical instruments. These tools can help to identify patterns and detect trace components that might be missed by manual data review. bohrium.com

These methodological improvements, particularly the combination of advanced separation techniques with high-resolution mass spectrometry and sophisticated data analysis, provide the necessary tools for the challenging task of identifying previously unknown or unquantified volatile organic compounds in natural systems.

Future Research Directions and Emerging Paradigms

Catalytic Asymmetric Synthesis of Chiral 4-Ethynyl-2,6-dimethyl-4-heptanol Derivatives

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. The creation of chiral tertiary propargylic alcohols, such as derivatives of this compound, presents a significant synthetic challenge due to the steric bulk surrounding the reaction center. Overcoming this hurdle through catalytic asymmetric synthesis is a key area for future research.

The enantioselective addition of alkyne nucleophiles to carbonyl groups is a well-established method for producing chiral propargylic alcohols. Various catalytic systems have been developed to achieve high enantioselectivity. For instance, the use of chiral ligands in conjunction with metal catalysts can effectively control the stereochemical outcome of the reaction.

One promising approach involves the use of chiral salen ligands in dimethylzinc-mediated additions of terminal alkynes to ketones. While this method has shown success with a range of substrates, its application to highly hindered ketones that would be precursors to this compound derivatives remains an area ripe for investigation. The development of more sterically demanding salen ligands could be crucial for achieving high enantioselectivity with such challenging substrates. Another avenue of exploration is the use of chiral catalysts for the asymmetric transfer hydrogenation of the corresponding ketones, a strategy that has been successfully applied to the synthesis of other chiral BCP alcohols.

Furthermore, the synthesis of chiral building blocks is of paramount importance. For example, the enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV agent, has been achieved through biocatalytic desymmetrization and asymmetric transfer hydrogenation, highlighting the power of these methods in constructing complex chiral molecules containing an ethynyl (B1212043) group.

Future research in this area will likely focus on:

Development of Novel Chiral Catalysts: Designing catalysts that can accommodate the significant steric hindrance of the diisobutyl groups and effectively induce chirality at the quaternary carbon center. This could involve exploring new ligand architectures and metal complexes.

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and the nature of the alkyne nucleophile to maximize both yield and enantioselectivity.

Biocatalysis: Investigating the use of enzymes for the stereoselective synthesis of chiral derivatives, a strategy that has proven effective for other complex chiral alcohols.

Integration into Bioorthogonal Chemistry for Targeted Functionalization

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within living systems without interfering with native biochemical processes. These reactions have become invaluable tools for labeling and tracking biomolecules. The terminal alkyne functionality of this compound makes it a potential candidate for such applications, particularly in the realm of "click chemistry."

The most prominent bioorthogonal reaction involving an alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of copper has spurred the development of copper-free alternatives, most notably strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes.

The significant steric hindrance around the ethynyl group in this compound would likely impact its reactivity in these reactions. While steric hindrance can sometimes be a disadvantage, it can also be exploited for selective labeling. For instance, sterically encumbered tetrazines have been shown to react selectively with small isonitriles, enabling multi-component labeling experiments. Theoretical studies have also shown that while bending the triple bond in cyclic alkynes increases reactivity, the influence of substituents on the electrophilic character diminishes with greater bending. This suggests that the reactivity of hindered alkynes could be modulated.

Future research directions in this domain include:

Kinetic Studies: Quantifying the reaction rates of this compound and its derivatives in both CuAAC and SPAAC reactions to understand the impact of steric hindrance.

Development of Hindered Probes: Designing and synthesizing derivatives of this compound that can act as bioorthogonal probes, potentially exhibiting unique selectivity due to their steric bulk.

Orthogonal Labeling Strategies: Exploring the use of these hindered alkynes in combination with other bioorthogonal reaction pairs to achieve multi-target labeling within complex biological systems.

Design of Stimuli-Responsive Materials Based on Its Derivatives

Stimuli-responsive polymers, or "smart" materials, are polymers that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. The incorporation of functional groups like the ethynyl moiety of this compound into polymer architectures opens up possibilities for creating novel stimuli-responsive materials.

The pendant ethynyl group can serve as a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities that

Q & A

Q. What are the common synthetic routes for 4-Ethynyl-2,6-dimethyl-4-heptanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkynylation of ketones or hydroxy-protected intermediates. For example:

- Grignard Addition: Reacting 2,6-dimethyl-4-heptanone with ethynylmagnesium bromide in anhydrous THF at −78°C, followed by acidic workup .

- Protection-Deprotection Strategies: Using silyl protecting groups (e.g., TMS-ethynyl) to stabilize the ethynyl moiety during synthesis, with deprotection via fluoride reagents .

Key Factors: - Temperature control (−78°C) minimizes side reactions like polymerization of the ethynyl group.

- Solvent polarity (THF vs. DCM) affects reaction kinetics and byproduct formation .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer: Critical properties include:

- Boiling Point: 178–185°C (experimental vs. calculated values may vary due to branching; see Table 1) .

- LogP (Octanol-Water): Predicted ~2.8 via HPLC retention time correlation using C18 columns and acetonitrile/water gradients .

- Solubility: Low water solubility (<1 mg/mL); use DMSO or ethanol for stock solutions .

Table 1. Boiling Point Data Comparison

| Compound | Experimental BP (°C) | Calculated BP (°C) | Residual (°C) |

|---|---|---|---|

| 2,6-Dimethyl-4-heptanol | 178 | 185.69 | −7.69 |

| Data Source: |

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in oxidation reactions?

Methodological Answer: The branched alkyl chains and tertiary alcohol group create steric hindrance, directing reactivity:

- Oxidation Pathways: N-Iodosuccinimide (NIS) selectively oxidizes tertiary alcohols to ketones via hypoiodite intermediates, but bulky substituents may lead to alternative products (e.g., furans via elimination) .

- Experimental Design:

- Monitor reaction progress using GC-MS to detect intermediates (e.g., iodinated byproducts).

- Compare yields under varying temperatures (25°C vs. 60°C) to assess kinetic vs. thermodynamic control .

Q. What analytical methods resolve discrepancies between experimental and predicted boiling points?

Methodological Answer: Discrepancies arise from computational model limitations in handling branched alkanes. To address:

Q. How can researchers leverage this compound in flavor chemistry studies?

Methodological Answer: As a flavor modifier in baijiu (Chinese liquor):

- Sensory Analysis: Use gas chromatography-olfactometry (GC-O) to identify odor-active regions.

- Dose-Response Studies: Spiking experiments (0.1–10 ppm) in model solutions reveal threshold concentrations and synergistic effects with esters (e.g., ethyl hexanoate) .

Q. What strategies mitigate data contradictions in spectral assignments for this compound?

Methodological Answer: Contradictions often stem from solvent effects or impurity interference. Mitigate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.